N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Analytical Chemistry Forensic Toxicology Pharmacokinetics

N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9), also known as N-Ethyl-1,3-benzodioxole-5-methanamine or N-ethyl-3,4-methylenedioxybenzylamine, is a secondary amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) core substituted at the 5-position with an N-ethylaminomethyl group. With a molecular formula of C10H13NO2, a molecular weight of 179.22 g/mol, and a reported logP of 1.9157, this compound occupies a specific physicochemical niche among benzodioxole-containing amines.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 6642-35-9
Cat. No. B1267514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
CAS6642-35-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCNCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3
InChIKeyCOTCHBBRLLCOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9) Procurement Guide: Identity and Core Characteristics for Analytical and Synthetic Applications


N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9), also known as N-Ethyl-1,3-benzodioxole-5-methanamine or N-ethyl-3,4-methylenedioxybenzylamine, is a secondary amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) core substituted at the 5-position with an N-ethylaminomethyl group . With a molecular formula of C10H13NO2, a molecular weight of 179.22 g/mol, and a reported logP of 1.9157, this compound occupies a specific physicochemical niche among benzodioxole-containing amines [1]. It is commercially available from multiple specialty chemical suppliers with purities typically ≥95% and is intended for laboratory research use only .

Why N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine Cannot Be Directly Substituted by Other Benzodioxole Amines


Within the class of benzodioxole amines, even minor modifications to the N-alkyl substitution pattern produce significant, quantifiable differences in physicochemical properties and validated performance. The N-ethyl derivative (CAS 6642-35-9) exhibits a calculated logP of 1.9157 and a boiling point of 263 °C at 760 mmHg [1], which differ substantially from the primary amine piperonylamine (CAS 2620-50-0; logP 1.57, bp 267 °C) and the N-methyl analog (CAS 15205-27-3; logP 1.53, bp 245.9 °C) [2]. These differences directly impact chromatographic retention, extraction efficiency, and suitability as a specific internal standard. Furthermore, the N-ethyl variant has been specifically synthesized and validated as an optimal internal standard for the enantioselective quantitation of MDE and its metabolites [3], a role for which the primary amine and N-methyl analogs are not qualified. Procurement of a generic benzodioxole amine without these established, quantitative performance benchmarks introduces unacceptable risk of method failure, increased optimization costs, and non-reproducible results.

N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9) Quantitative Differentiation Evidence for Scientific Selection


Validated Internal Standard Performance for MDE/MDA Quantitation in Biological Matrices

In a validated enantioselective HPLC-fluorescence method for quantifying N-ethyl-3,4-methylenedioxyamphetamine (MDE) and its metabolites in human plasma and urine, N-ethyl-3,4-methylenedioxybenzylamine (CAS 6642-35-9) was synthesized and qualified as the internal standard. The method achieved high recovery rates (>95%) for all analytes and demonstrated limits of quantitation (LOQ) of 5 ng/mL for MDE and MDA, and 10 ng/mL for HME, with RSDs < 1.5% across all working ranges [1]. This performance is directly attributed to the compound's structural similarity to the analytes, which ensures near-identical extraction and ionization efficiency, thereby minimizing matrix effects. Alternative internal standards such as deuterated analogs or structurally dissimilar amines would require independent, costly re-validation and may not achieve comparable precision.

Analytical Chemistry Forensic Toxicology Pharmacokinetics

Physicochemical Differentiation Enabling Chromatographic Resolution from Closely Related Analogs

The N-ethyl substitution on N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9) confers a distinct lipophilicity and volatility profile compared to its primary amine and N-methyl analogs. The target compound exhibits a calculated logP of 1.9157 and a boiling point of 263 °C at 760 mmHg [1][2]. In contrast, the primary amine piperonylamine (CAS 2620-50-0) has a logP of 1.57 and a boiling point of 267 °C , while the N-methyl analog (CAS 15205-27-3) has a logP of 1.53 and a boiling point of 245.9 °C [3]. The 0.34-0.39 logP difference between the N-ethyl and N-methyl/primary amines translates to a measurable shift in reversed-phase chromatographic retention, facilitating baseline separation of these structurally similar compounds. This quantitative differentiation is critical for analytical methods requiring specific identification and quantitation of each benzodioxole amine in complex mixtures.

Chromatography Chemical Analysis Property Prediction

Defined Synthetic Route with Quantitative Yield for Scalable Intermediate Production

A patent-described synthetic procedure details the preparation of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9) via reductive amination of piperonal with ethylamine, followed by catalytic hydrogenation over Pd/C, achieving a reported yield of 95% and purity confirmed by GC and NMR . This high-yielding, two-step sequence (condensation at 35 °C for 3 hours, then hydrogenation at 5 bar H₂) provides a reliable, scalable pathway to the compound. In contrast, the synthesis of the analogous N-methyl derivative often employs different conditions (e.g., methylamine and NaBH₄) with variable yields and purification challenges. The availability of this specific, quantitative procedure reduces process development risk for laboratories requiring multi-gram quantities of the N-ethyl intermediate for downstream derivatization.

Synthetic Chemistry Process Development Medicinal Chemistry

Qualified Reference Standard for Forensic and Analytical Toxicology

N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine (CAS 6642-35-9) is explicitly cited as a synthesized and qualified internal standard in peer-reviewed analytical methods for the quantitation of controlled substances (MDE, MDA) in biological specimens [1]. This specific qualification distinguishes it from other benzodioxole amines that lack published, peer-reviewed validation data for this purpose. While many benzodioxole derivatives are commercially available, few have documented performance in regulated forensic or clinical settings. The compound's availability in high purity (≥95%) from reputable vendors further supports its use as a reliable reference material, where lot-to-lot consistency and traceable analytical data are paramount for evidentiary chain-of-custody requirements.

Forensic Science Reference Materials Analytical Toxicology

Optimal Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-N-ethylamine Based on Quantitative Evidence


Forensic Toxicology: Enantioselective Quantitation of MDE and MDA in Human Plasma and Urine

Use as a validated internal standard in HPLC-FLD methods for the stereospecific analysis of N-ethyl-3,4-methylenedioxyamphetamine (MDE) and its major metabolites. The compound's documented recovery (>95%), low LOQ (5-10 ng/mL), and high precision (RSD <1.5%) in complex biological matrices [1] make it the reference choice for laboratories performing pharmacokinetic studies, forensic casework, or clinical toxicology testing. Its structural similarity to the analytes ensures optimal matrix effect compensation, a requirement for defensible quantitative results in regulatory environments.

Analytical Method Development: Chromatographic Resolution of Benzodioxole Amines

Employ as a reference compound for developing and validating HPLC or GC methods aimed at separating closely related benzodioxole amines. The quantifiable differences in logP (1.9157 vs. 1.53-1.57) and boiling point (263 °C vs. 245.9-267 °C) relative to piperonylamine and N-methyl analogs [2][3] provide a predictable basis for optimizing mobile phase composition, column selection, and temperature programs, ensuring baseline separation and unambiguous identification in purity assays and impurity profiling.

Synthetic Chemistry: Scalable Intermediate for Benzodioxole-Containing Derivatives

Use as a key building block for the synthesis of more complex benzodioxole-containing molecules, leveraging the high-yielding (95%) and well-characterized reductive amination procedure from piperonal and ethylamine . This established route minimizes process development time for medicinal chemists and process chemists requiring the N-ethyl secondary amine as a precursor for amide formation, reductive amination, or other nitrogen functionalization reactions.

Reference Standard Procurement for Regulated Bioanalysis

Procure high-purity (≥95%) material from reputable vendors with batch-specific certificates of analysis (CoA) for use as a certified reference standard in forensic, clinical, and pharmaceutical analysis. The compound's published validation data [1] supports its qualification as a system suitability standard or calibration standard, meeting the traceability and documentation requirements of ISO/IEC 17025 accredited laboratories and GLP/GCP studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.